molecular formula C11H13FN2O3 B6953473 5-fluoro-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]pyridine-2-carboxamide

5-fluoro-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]pyridine-2-carboxamide

Cat. No.: B6953473
M. Wt: 240.23 g/mol
InChI Key: PKYCLKAMLIDKMH-UHFFFAOYSA-N
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Description

5-fluoro-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]pyridine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a fluorine atom and a carboxamide group, as well as an oxetane ring with a hydroxymethyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxetane ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor under basic conditions.

    Introduction of the hydroxymethyl group: This step involves the selective functionalization of the oxetane ring, often using a hydroxymethylation reagent such as formaldehyde in the presence of a base.

    Coupling with the pyridine derivative: The oxetane intermediate is then coupled with a pyridine derivative containing a carboxamide group. This coupling reaction can be facilitated by using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like LiAlH4 (lithium aluminium hydride) or BH3 (borane).

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions, such as using a Grignard reagent or organolithium compound.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 (hydrogen peroxide) in solvents like dichloromethane or water.

    Reduction: LiAlH4 or BH3 in solvents like ether or THF (tetrahydrofuran).

    Substitution: Grignard reagents or organolithium compounds in solvents like diethyl ether or THF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.

    Biology: Investigation of its biological activity, including potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Exploration of its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: Use in the development of advanced materials with unique properties, such as polymers or coatings with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 5-fluoro-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]pyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom can enhance binding affinity and selectivity for certain targets, while the oxetane ring can improve metabolic stability and bioavailability. The hydroxymethyl group may also participate in hydrogen bonding interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]pyridine-2-carboxamide: shares structural similarities with other fluorinated pyridine derivatives and oxetane-containing compounds.

    Fluoropyridines: Compounds like 5-fluoropyridine-2-carboxamide, which also contain a fluorine atom on the pyridine ring, but lack the oxetane moiety.

    Oxetane derivatives: Compounds such as 3-(hydroxymethyl)oxetane, which contain the oxetane ring but differ in the substitution pattern on the ring.

Uniqueness

The unique combination of the fluorine-substituted pyridine ring and the hydroxymethyl-substituted oxetane ring in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields, offering potential advantages in terms of binding affinity, selectivity, metabolic stability, and bioavailability compared to similar compounds.

Properties

IUPAC Name

5-fluoro-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3/c12-8-1-2-9(13-3-8)10(16)14-4-11(5-15)6-17-7-11/h1-3,15H,4-7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYCLKAMLIDKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CNC(=O)C2=NC=C(C=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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